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Note to the Reader: Publicly available experimental data for a compound designated "FM-476"

could not be located. To fulfill the objective of providing a comprehensive comparison guide for

researchers, this document presents a detailed analysis of two well-characterized and

mechanistically distinct CDK12/13 inhibitors: the covalent inhibitor THZ531 and the non-

covalent inhibitor SR-4835. This comparison is intended to serve as a valuable resource for

evaluating the specificity and performance of prominent compounds targeting the CDK12/13

kinases.

Introduction to CDK12/13 and a Tale of Two
Inhibitors
Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13), together with their obligate partner

Cyclin K, are crucial regulators of transcriptional elongation. They achieve this by

phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a process vital for the

expression of long genes, including many essential components of the DNA Damage

Response (DDR) pathway such as BRCA1 and ATM. Consequently, inhibition of CDK12/13 has

emerged as a promising therapeutic strategy in oncology, as it can induce a "BRCAness"

phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.

This guide compares two leading small-molecule inhibitors of CDK12/13 that employ different

mechanisms of action:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1192716?utm_src=pdf-interest
https://www.benchchem.com/product/b1192716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


THZ531: A first-in-class covalent inhibitor that irreversibly binds to a unique cysteine residue

located outside the ATP-binding pocket of CDK12 and CDK13. This covalent modification

leads to sustained target inhibition.

SR-4835: A potent, highly selective, and orally bioavailable ATP-competitive inhibitor of

CDK12 and CDK13. Recent studies have also revealed that SR-4835 functions as a

"molecular glue," inducing the degradation of Cyclin K via the proteasome, which adds

another layer to its mechanism of action.

Quantitative Comparison of Inhibitor Potency and
Selectivity
The following tables summarize the biochemical potency and kinase selectivity of THZ531 and

SR-4835 based on published experimental data.

Table 1: Biochemical Potency (IC50/Kd) Against Primary
Targets

Compound Target IC50 (nM) Kd (nM) Assay Type

THZ531 CDK12 158 -
Radiometric

Kinase Assay

CDK13 69 -
Radiometric

Kinase Assay

SR-4835 CDK12 99 98

ADP-Glo Kinase

Assay / Binding

Assay

CDK13 - 4.9 Binding Assay

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Lower values indicate

higher potency.

Table 2: Selectivity Against Other Cyclin-Dependent
Kinases
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Compound CDK2 IC50 (nM) CDK7 IC50 (nM) CDK9 IC50 (nM)

THZ531 >10,000 8,500 10,500

SR-4835 >10,000 >10,000 >10,000

Data compiled from multiple sources. Values represent a significant margin of selectivity for

both compounds against other common transcriptional CDKs.

Table 3: Kinome-Wide Selectivity Profile
While full head-to-head kinome scan data is not available in a single publication, selectivity has

been assessed for both compounds against large kinase panels.
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Compound Kinase Panel Size
Key Off-Targets
(with measurable
affinity)

Selectivity
Summary

THZ531 >200 (KiNativ) JNK family, GSK3

KiNativ profiling in

Jurkat cells confirmed

CDK12 and CDK13 as

the primary targets,

with no other kinase

labeled to more than

55%. Broader kinase

binding assays

showed some affinity

for other kinases

within a 10-fold range

of CDK13.[1]

SR-4835 >450

GSK3A (Kd = 1.2 µM),

GSK3B (Kd = 810

nM), CDK6 (Kd = 5.1

µM)

Described as highly

selective. When

screened at 10 µM, it

showed minimal

interaction with a

panel of over 450

kinases. It displayed

no affinity for BRD4 or

PARP.[2][3]

Mechanisms of Action and Signaling Pathway
Both THZ531 and SR-4835 inhibit the kinase activity of the CDK12/Cyclin K complex, leading

to reduced phosphorylation of RNA Polymerase II. This disrupts transcriptional elongation,

particularly of long DDR genes, inducing DNA damage and apoptosis in cancer cells. However,

their distinct binding modes and the additional molecular glue activity of SR-4835 represent a

key difference in their mechanisms.
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Caption: CDK12/13 signaling pathway and points of inhibition.

Experimental Workflows and Protocols
Evaluating the specificity and potency of kinase inhibitors involves a series of biochemical and

cell-based assays. A general workflow is depicted below.
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Kinase Inhibitor Profiling Workflow

1. Biochemical Potency
(e.g., Radiometric Assay)

2. Kinome-wide Selectivity
(e.g., KINOMEscan)

Determine IC50

3. Cellular Target Engagement
(e.g., Western Blot for p-RNAPII)

Assess Specificity

4. Cellular Phenotype
(e.g., Proliferation/Apoptosis Assays)

Confirm On-Target Effect

Lead Compound

Evaluate Functional Outcome

Click to download full resolution via product page

Caption: General experimental workflow for kinase inhibitor profiling.

Detailed Experimental Protocols
1. Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of the CDK12/Cyclin K complex and its

inhibition by a test compound.

Materials:
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Recombinant human CDK12/Cyclin K complex.

Substrate: GST-tagged RNA Polymerase II C-terminal domain (CTD) peptide.

[γ-³²P]ATP (radiolabeled ATP).

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

Test compounds (THZ531, SR-4835) dissolved in DMSO.

Phosphocellulose paper and 0.75% phosphoric acid wash buffer.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add kinase assay buffer, the CTD substrate, and the diluted test

compound.

For covalent inhibitors like THZ531, pre-incubate the enzyme with the compound for 30-60

minutes at room temperature to allow for covalent bond formation.

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to

each well.

Incubate the plate at 30°C for 30-60 minutes.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper.

Wash the phosphocellulose paper extensively with the wash buffer to remove

unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity on the substrate using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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[4]

2. Cellular Proliferation Assay

This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.

Materials:

Cancer cell line (e.g., Jurkat for suspension cells, MDA-MB-231 for adherent cells).

Complete cell culture medium.

Test compounds dissolved in DMSO.

96-well cell culture plates.

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based).

Plate reader (luminescence or fluorescence).

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight (for adherent cells).

Prepare serial dilutions of the test compounds in cell culture medium.

Treat the cells with the diluted compounds and a DMSO vehicle control.

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for signal development.

Measure the signal (luminescence or fluorescence) using a plate reader.

Calculate the percentage of cell viability for each compound concentration relative to the

DMSO control and determine the IC50 value.
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Conclusion: Which Inhibitor is More Specific?
Based on the available data, both THZ531 and SR-4835 are potent dual inhibitors of CDK12

and CDK13 with a high degree of selectivity over other CDKs.

SR-4835 appears to be a more specific inhibitor based on broad kinome screening. It

demonstrates minimal off-target activity when tested against a large panel of over 450

kinases at a high concentration (10 µM).[3] Its off-targets like GSK3 have Kd values in the

high nanomolar to micromolar range, suggesting a significant selectivity window.

THZ531 is also highly selective for CDK12/13 within the cellular context, as shown by

KiNativ profiling.[1] However, in biochemical binding assays, it has shown some affinity for

other kinases like the JNK family. As a covalent inhibitor, its specificity is also driven by the

presence of a reactive cysteine residue, which is not present in all kinases.

The choice between these inhibitors depends on the experimental context. SR-4835's

reversible, ATP-competitive nature and its unique molecular glue function make it a valuable

tool for studying the acute effects of CDK12/13 inhibition and Cyclin K degradation. THZ531's

covalent and irreversible mechanism provides sustained target inhibition, which can be

advantageous for achieving a durable biological effect in certain experimental models. For

researchers prioritizing the cleanest possible kinome profile in biochemical assays, SR-4835

may be the preferred choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC
[pmc.ncbi.nlm.nih.gov]

3. cancer-research-network.com [cancer-research-network.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://www.benchchem.com/product/b1192716?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5033074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590456/
https://www.cancer-research-network.com/2019/12/07/sr-4835-is-a-highly-selective-and-atp-competitive-dual-inhibitor-of-cdk12-cdk13/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Guide to CDK12/13 Inhibitor Specificity:
THZ531 vs. SR-4835]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192716#is-fm-476-a-more-specific-inhibitor-than-
compound-y]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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